

Unraveling the Lenacapavir-Capsid Interface: A Structural and Mechanistic Guide

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Compound of Interest

Compound Name: *Lenacapavir*

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Abstract

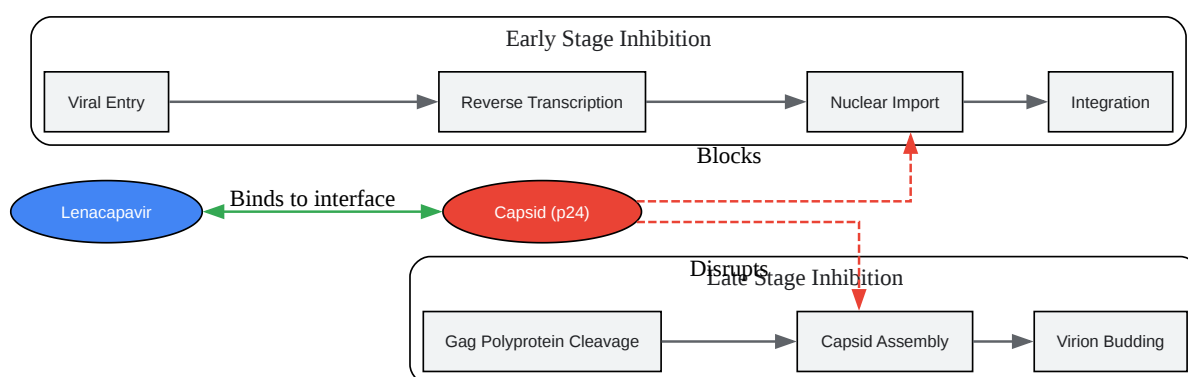
Lenacapavir (LEN), a first-in-class, long-acting HIV-1 capsid inhibitor, has emerged as a groundbreaking therapeutic agent, demonstrating potent antiviral activity against multidrug-resistant viral strains.^{[1][2][3]} Its unique mechanism of action, targeting the viral capsid, disrupts multiple essential stages of the HIV-1 lifecycle, from nuclear import to virion assembly.^{[1][2][3]} This guide provides a comprehensive structural and mechanistic analysis of the **lenacapavir**-capsid interface, consolidating key quantitative data, detailing experimental protocols for its characterization, and visualizing the intricate molecular interactions and pathways that underpin its potent efficacy.

Mechanism of Action: A Multi-pronged Attack on the HIV-1 Capsid

Lenacapavir exerts its antiviral effect by directly binding to a highly conserved hydrophobic pocket at the interface of adjacent capsid protein (p24) subunits within the viral core.^{[4][5]} This binding event has a dual consequence: it hyper-stabilizes the capsid lattice, yet paradoxically leads to its premature rupture and disassembly.^{[6][7]} This disruption interferes with several critical steps in the viral replication cycle:

- Inhibition of Nuclear Import: By altering the capsid's structural integrity and pliability, **lenacapavir** prevents the viral core from successfully translocating through the nuclear pore complex.[7][8]
- Disruption of Capsid Assembly: During the late stages of replication, **lenacapavir**'s interference with capsid protein interactions leads to the formation of malformed, non-infectious virions.[1][2]
- Impediment of Reverse Transcription: The premature breakdown of the capsid exposes the viral genetic material to the host cell's cytoplasm, leading to the degradation of viral RNA and DNA before reverse transcription is complete.[6]

This multi-stage inhibition contributes to **lenacapavir**'s high potency and its effectiveness against HIV-1 strains resistant to other antiretroviral drug classes.[1]



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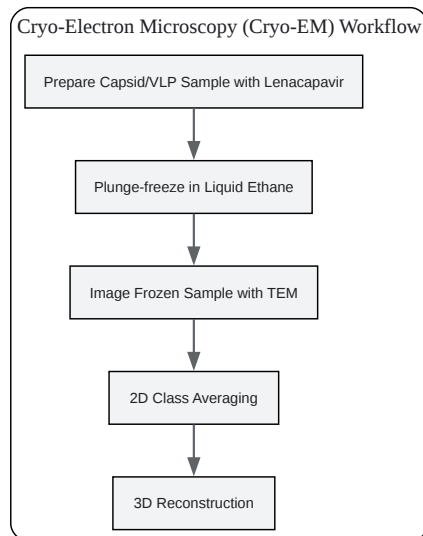
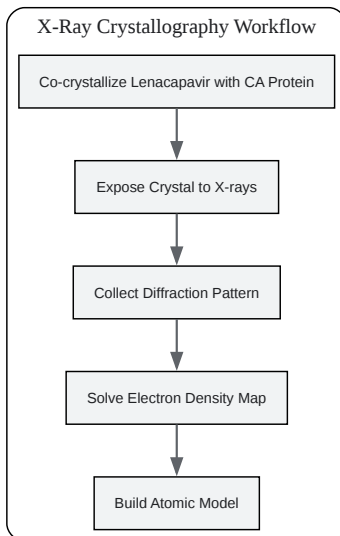
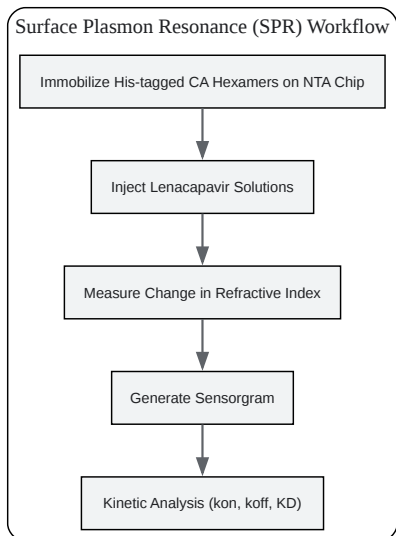
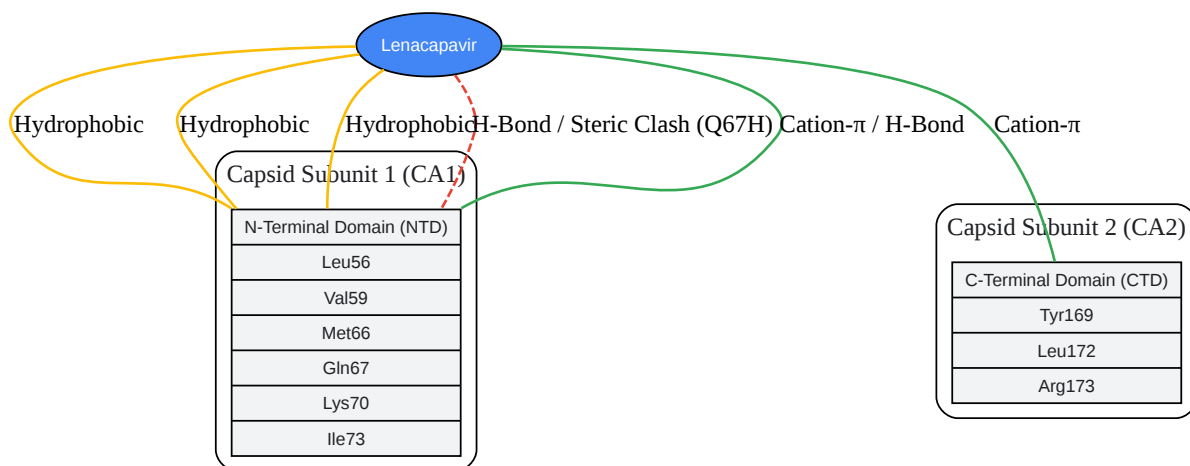
Figure 1: Lenacapavir's dual-stage mechanism of action.

The Lenacapavir Binding Site: A Detailed Structural Overview

High-resolution structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have elucidated the precise binding mode of **lenacapavir**.^{[5][9][10]} It lodges into a hydrophobic pocket formed by two adjacent capsid subunits within a hexamer.^{[1][5]}

Key interacting residues from one capsid subunit (CA1) include Leu56, Val59, Met66, Gln67, Lys70, and Ile73. The adjacent subunit (CA2) contributes to the binding interface through residues such as Tyr169, Leu172, and Arg173.^[1] **Lenacapavir** establishes a network of hydrophobic and electrostatic interactions, including cation- π interactions with Arg173 and Lys70, and hydrogen bonds with Asn57, Lys70, and Asn74.^[1]

The development of resistance to **lenacapavir** is primarily associated with mutations in this binding pocket, most notably at positions Q67 and N74.^{[1][5]} The Q67H mutation, for instance, introduces a conformational switch that sterically hinders **lenacapavir** binding.^[1] The N74D mutation disrupts a critical hydrogen bond and introduces electrostatic repulsion.^[1]



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